1-(2-Nitrophenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(2-Nitrophenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of nitroaromatic compounds It features a piperidinone ring substituted with a nitrophenyl group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2-nitrobenzaldehyde with a suitable piperidinone derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: Formed by reduction of the nitro group.
Nitroso derivatives: Formed by partial reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Nitrophenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a prodrug, releasing active metabolites upon metabolic conversion .
Comparison with Similar Compounds
2-Nitrobenzyl alcohol: Shares the nitrobenzyl moiety but differs in the functional groups attached to the benzene ring.
1-(2-Nitrophenyl)ethanol: Similar nitrobenzyl structure with an ethanol group instead of the piperidinone ring.
Uniqueness: 1-(2-Nitrophenyl)-3-propanoylpiperidin-2-one is unique due to its combination of a piperidinone ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H16N2O4/c1-2-13(17)10-6-5-9-15(14(10)18)11-7-3-4-8-12(11)16(19)20/h3-4,7-8,10H,2,5-6,9H2,1H3 |
InChI Key |
SQUCHBLNURSNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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